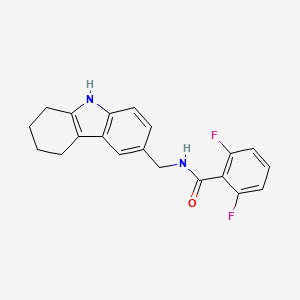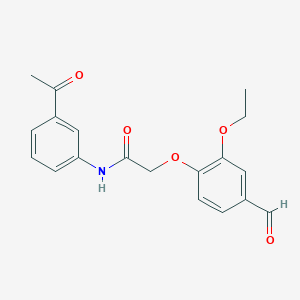![molecular formula C16H24ClNO3 B4405370 1-{2-[3-(4-morpholinyl)propoxy]phenyl}-1-propanone hydrochloride](/img/structure/B4405370.png)
1-{2-[3-(4-morpholinyl)propoxy]phenyl}-1-propanone hydrochloride
描述
1-{2-[3-(4-morpholinyl)propoxy]phenyl}-1-propanone hydrochloride, also known as MPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPP is a synthetic compound that is commonly used in the development of drugs and other chemical compounds.
作用机制
The mechanism of action of 1-{2-[3-(4-morpholinyl)propoxy]phenyl}-1-propanone hydrochloride is not well understood. However, it is believed to act as an inhibitor of various enzymes, including acetylcholinesterase and monoamine oxidase. This compound has also been shown to have a modulatory effect on the activity of various ion channels, including voltage-gated calcium channels.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of acetylcholinesterase and monoamine oxidase, which are enzymes involved in the breakdown of neurotransmitters in the brain. This compound has also been shown to have a modulatory effect on the activity of various ion channels, including voltage-gated calcium channels.
实验室实验的优点和局限性
1-{2-[3-(4-morpholinyl)propoxy]phenyl}-1-propanone hydrochloride has several advantages and limitations for lab experiments. One of the main advantages of this compound is its ease of synthesis, which makes it readily available for use in various experiments. This compound is also stable under a wide range of conditions, which makes it suitable for use in long-term experiments. However, one of the main limitations of this compound is its potential toxicity, which can limit its use in certain experiments.
未来方向
There are several future directions for the use of 1-{2-[3-(4-morpholinyl)propoxy]phenyl}-1-propanone hydrochloride in scientific research. One potential application of this compound is in the development of new drugs for the treatment of various diseases, including Alzheimer's disease and Parkinson's disease. This compound could also be used in the development of new chemical compounds for use in agriculture and industry. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential applications in various fields.
科学研究应用
1-{2-[3-(4-morpholinyl)propoxy]phenyl}-1-propanone hydrochloride has a wide range of scientific research applications, including drug development, chemical synthesis, and biological research. This compound is commonly used as a starting material in the synthesis of various chemical compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. This compound is also used in biological research to study the mechanism of action of various compounds and to develop new drugs.
属性
IUPAC Name |
1-[2-(3-morpholin-4-ylpropoxy)phenyl]propan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3.ClH/c1-2-15(18)14-6-3-4-7-16(14)20-11-5-8-17-9-12-19-13-10-17;/h3-4,6-7H,2,5,8-13H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSZLTSUSUOHITK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=CC=C1OCCCN2CCOCC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-{[(3,4-dimethoxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B4405288.png)
![8-{2-[2-(3-nitrophenoxy)ethoxy]ethoxy}quinoline](/img/structure/B4405291.png)
![[2-(3-morpholin-4-ylpropoxy)phenyl]methanol hydrochloride](/img/structure/B4405299.png)
![3,4-dimethoxy-N-[2-(pentanoylamino)phenyl]benzamide](/img/structure/B4405310.png)




![4-[2-(2-allyl-6-chlorophenoxy)ethyl]morpholine hydrochloride](/img/structure/B4405351.png)
![2-[(3-ethoxybenzoyl)amino]-3-methylbenzoic acid](/img/structure/B4405352.png)
![2-{[(4-chloro-2-methylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B4405359.png)
![5-chloro-2-[4-(4-methylpiperazin-1-yl)butoxy]benzaldehyde hydrochloride](/img/structure/B4405377.png)
![4-[3-(4-isopropoxyphenoxy)propyl]morpholine hydrochloride](/img/structure/B4405383.png)
![1-{2-[2-(phenylthio)ethoxy]ethyl}piperidine hydrochloride](/img/structure/B4405399.png)